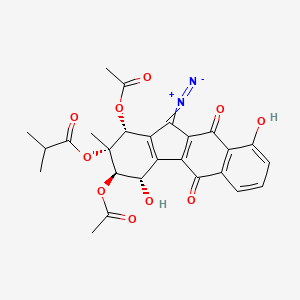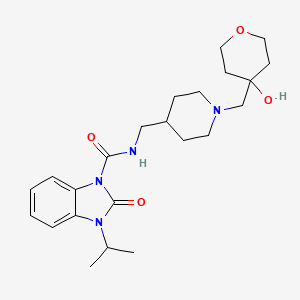
Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester, (1R-(1-alpha,2-alpha,3-beta,4-alpha))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester, (1R-(1-alpha,2-alpha,3-beta,4-alpha))- is a complex organic compound with a unique structure that includes multiple functional groups such as diazo, acetyloxy, and hydroxy groups
Méthodes De Préparation
The synthesis of Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester involves multiple steps, including the formation of the diazo group and the esterification of the propanoic acid derivative. The reaction conditions typically require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The diazo group can be reduced to form amines.
Substitution: The acetyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce diazo and ester functional groups into target molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of enzyme activity. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved in these processes are complex and depend on the specific context of the application .
Comparaison Avec Des Composés Similaires
Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester can be compared with other similar compounds, such as:
Propanoic acid derivatives: These compounds share the propanoic acid backbone but differ in their functional groups and biological activities.
Diazo compounds: These compounds contain the diazo functional group and are used in various chemical reactions and biological studies.
Ester compounds: These compounds contain ester functional groups and are widely used in organic synthesis and industrial applications.
Propriétés
| 156429-10-6 | |
Formule moléculaire |
C26H24N2O10 |
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
[(1R,2R,3R,4S)-1,3-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H24N2O10/c1-9(2)25(35)38-26(5)23(36-10(3)29)18-16(22(34)24(26)37-11(4)30)15-17(19(18)28-27)21(33)14-12(20(15)32)7-6-8-13(14)31/h6-9,22-24,31,34H,1-5H3/t22-,23+,24+,26+/m0/s1 |
Clé InChI |
ZTAVSQVTZIBGBH-POMLREGLSA-N |
SMILES isomérique |
CC(C)C(=O)O[C@]1([C@@H]([C@H](C2=C([C@H]1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C |
SMILES canonique |
CC(C)C(=O)OC1(C(C(C2=C(C1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




